Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate
CAS No.: 121582-46-5
Cat. No.: VC7041816
Molecular Formula: C14H13F3N2O5
Molecular Weight: 346.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121582-46-5 |
|---|---|
| Molecular Formula | C14H13F3N2O5 |
| Molecular Weight | 346.262 |
| IUPAC Name | dimethyl (Z)-3-hydroxy-2-[[2-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate |
| Standard InChI | InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-6-4-3-5-8(9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18? |
| Standard InChI Key | SYKWDPLMHZOSIQ-XDHOZWIPSA-N |
| SMILES | COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate is systematically named dimethyl (Z)-3-hydroxy-2-[[2-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate under IUPAC conventions . Its structure features:
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A central pentanedioate ester backbone with a ketone group at position 3.
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A hydrazone (-N=N-) linkage at position 2, connected to a 2-(trifluoromethyl)phenyl substituent.
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Two methyl ester groups at the terminal carboxylate positions.
The Z-configuration of the hydrazone group is confirmed by its Standard InChIKey (SYKWDPLMHZOSIQ-XDHOZWIPSA-N), which reflects stereochemical details.
Molecular Geometry and Reactivity
The trifluoromethyl (-CF) group at the phenyl ring’s ortho position introduces steric hindrance and electron-withdrawing effects, influencing the compound’s reactivity. Quantum mechanical calculations predict that the planar hydrazone moiety facilitates conjugation, stabilizing the molecule through resonance. The SMILES notation (COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1C(F)(F)F)O) further illustrates the spatial arrangement of functional groups .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a condensation reaction between dimethyl 3-oxopentanedioate and 2-(trifluoromethyl)phenylhydrazine under controlled conditions . Key steps include:
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Hydrazone Formation: The hydrazine reacts with the diketone, forming the hydrazone linkage at 60–80°C in ethanol.
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Esterification: Methyl ester groups are introduced using methanol and acid catalysts.
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Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding >90% purity .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): -NMR reveals singlet peaks for methyl esters (δ 3.7–3.8 ppm) and a broad peak for the hydroxyl group (δ 5.2 ppm).
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Infrared Spectroscopy (IR): Stretching vibrations at 1720 cm (C=O), 1650 cm (C=N), and 1120 cm (C-F) confirm functional groups.
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Mass Spectrometry (MS): A molecular ion peak at m/z 346.262 aligns with the theoretical molecular weight.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 346.262 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Insoluble in water; soluble in DMSO | |
| Stability | Stable under inert conditions |
The compound’s low aqueous solubility (logP ≈ 2.8) is attributed to the hydrophobic trifluoromethyl group, making it suitable for organic-phase reactions .
The ortho -CF group in the target compound offers superior electronic effects compared to meta-substituted analogs.
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